molecular formula C16H20FN3O B5121832 3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B5121832
M. Wt: 289.35 g/mol
InChI Key: FEGDGWRVSJVZJY-UHFFFAOYSA-N
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Description

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine is a complex organic compound characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with N,N-dimethylpyridin-2-amine in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methoxybenzaldehyde
  • N,N-dimethylpyridin-2-amine
  • 2-fluoro-1-(4-methoxyphenyl)ethylamine

Uniqueness

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine and methoxy substituents, along with the pyridine ring, make it a versatile compound for various applications.

Properties

IUPAC Name

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-20(2)16-13(5-4-8-19-16)11-18-10-12-6-7-14(17)9-15(12)21-3/h4-9,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDGWRVSJVZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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